O-Methylisourea

Vue d'ensemble

Description

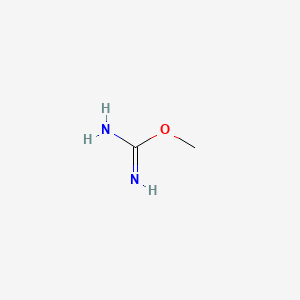

O-Methylisourea is a chemical compound with the molecular formula C2H6N2O . It is commonly used in various chemical syntheses and industrial applications. The compound is known for its reactivity with amino groups, making it a valuable reagent in organic chemistry.

Mécanisme D'action

Target of Action

O-Methylisourea, also known as methyl carbamimidate, primarily targets the ε-amino group of lysine . Lysine is an essential amino acid that plays a crucial role in protein synthesis and other metabolic processes.

Mode of Action

This compound interacts with its target through a nucleophilic substitution reaction . It reacts with the ε-amino group of lysine, leading to the expulsion of methanol and the formation of a guanidino group . This guanidino group has three nitrogen atoms attached to a central carbon atom .

Biochemical Pathways

The interaction of this compound with lysine affects various biochemical pathways. The compound’s reaction with lysine leads to changes in amino acid metabolism . These changes can influence the synthesis of proteins and other metabolites, impacting various cellular functions.

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity Additionally, factors such as temperature and the presence of other chemical species could also influence the compound’s action

Analyse Biochimique

Biochemical Properties

O-Methylisourea plays a significant role in biochemical reactions, particularly in the modification of lysine residues in proteins. . This modification can affect the protein’s function and interactions. This compound interacts with enzymes such as lysine-specific demethylase and proteins involved in the Maillard reaction . These interactions can alter the protein’s structure and function, impacting various biochemical pathways.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modify lysine residues in proteins, which can affect protein function and stability . This modification can influence cell signaling pathways by altering the activity of key signaling proteins. Additionally, this compound can impact gene expression by modifying histones, thereby affecting chromatin structure and gene accessibility . These changes can lead to alterations in cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with lysine residues in proteins. It reacts with the ε-amino group of lysine through a nucleophilic substitution reaction, resulting in the formation of a guanidino group . This modification can inhibit or activate enzymes by altering their active sites or binding interactions. For example, the modification of lysine residues in histones can affect chromatin structure and gene expression . Additionally, this compound can interact with other biomolecules, such as nucleic acids, to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but its reactivity can decrease over time due to hydrolysis and other degradation processes . Long-term exposure to this compound can lead to cumulative modifications of proteins and other biomolecules, potentially affecting cellular function and viability . These temporal effects should be considered when designing experiments involving this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modify lysine residues without causing significant toxicity . At high doses, it can lead to adverse effects such as cytotoxicity and disruption of cellular processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical modifications without causing harm to the organism . These dosage effects are crucial for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as lysine-specific demethylase and proteins involved in the Maillard reaction . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Additionally, this compound can be metabolized by various enzymes, leading to the formation of different metabolites that can further impact cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments or organelles, depending on its interactions with other biomolecules . These transport and distribution mechanisms are essential for understanding the compound’s cellular effects and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the nucleus, where it can modify histones and affect gene expression . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and its potential as a therapeutic agent.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of O-Methylisourea typically involves the reaction of urea with dimethyl sulfate. The process can be divided into two main steps:

First Process: Urea and dimethyl sulfate are mixed in a reactor, followed by the addition of water and sulfuric acid to carry out the reaction.

Second Process: Calcium hydroxide is added to the reaction mixture, followed by methanol for recrystallization.

Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The use of calcium hydroxide as a catalyst minimizes waste production and enhances environmental sustainability. The byproduct, calcium sulfate, can be utilized in cement production, further reducing the overall cost .

Analyse Des Réactions Chimiques

Types of Reactions: O-Methylisourea undergoes several types of chemical reactions, including:

Nucleophilic Substitution: Reacts with amino groups to form guanidino derivatives.

Oxidation and Reduction: Can participate in redox reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Typically involves amino acids like lysine, where this compound reacts with the α-amino group.

Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired outcome.

Major Products:

Guanidino Derivatives: Formed through nucleophilic substitution reactions.

Various Oxidized or Reduced Compounds: Depending on the reaction conditions and reagents used.

Applications De Recherche Scientifique

O-Methylisourea has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to prepare various derivatives.

Biology: Employed in the modification of amino acids and proteins for analytical purposes.

Industry: Applied in the production of pesticides and herbicides.

Comparaison Avec Des Composés Similaires

S-Methylisothiourea: Another methylated derivative used in similar applications.

Cyanamide: Used in organic synthesis and shares some reactivity with O-Methylisourea.

Uniqueness: this compound is unique due to its specific reactivity with amino groups, making it particularly useful in the modification of proteins and peptides. Its ability to form stable guanidino derivatives sets it apart from other similar compounds .

Activité Biologique

O-Methylisourea (OMIU) is a compound recognized for its biological activity, particularly in the context of amino acid chemistry and protein analysis. Its ability to react with amino groups, especially lysine, has significant implications in various fields, including food science, biochemistry, and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is derived from cyanamide and is primarily used for its guanidinylation properties. It reacts specifically with the ε-amino group of lysine residues in proteins, leading to the formation of homoarginine. This reaction is crucial for analyzing reactive lysine content in food and feed samples.

Reaction Mechanism

The reaction mechanism involves the nucleophilic attack of the amino group on the carbon atom of this compound. The following simplified reaction can be represented as:

This reaction has been confirmed through mass spectrometry (MS), which identifies double derivatized lysine products, indicating successful modification by this compound .

Specificity for Amino Groups

OMIU exhibits a notable specificity for the α-amino groups of amino acids. Studies have shown that it can react not only with lysine but also with other amino acids such as glycine, methionine, serine, valine, leucine, phenylalanine, glutamic acid, and alanine . This broad reactivity raises important considerations for analytical methods aimed at quantifying reactive lysine in complex biological samples.

Implications for Nutritional Analysis

The interaction of this compound with free α-amino groups can lead to an underestimation of reactive lysine content in dietary assessments. For instance, in studies involving ileal digesta from growing pigs and broilers, it was found that only 13% of total lysine was recoverable as reactive lysine when analyzed using traditional methods . This discrepancy highlights the necessity for refined analytical techniques that account for OMIU's reactivity.

Study 1: Guanidinylation of Lysine-Containing Copolymers

A study investigated the functionalization of lysine-containing copolymers using this compound. The copolymers were treated with a ten-fold molar excess of OMIU to convert primary amines into guanidine groups effectively. The complete conversion was verified through amino acid analysis post-reaction . This modification enhanced the biological properties of the copolymers, making them suitable for applications in drug delivery systems.

Study 2: Reactive Lysine Analysis in Food Samples

In another study focusing on food chemistry, researchers utilized this compound to analyze reactive lysine levels in various food ingredients. The findings indicated that conventional methods underestimated the reactive lysine content due to OMIU's interaction with free α-amino groups . This study emphasized the need for improved methodologies in food analysis to accurately assess nutritional values.

Table 1: Reactivity of this compound with Amino Acids

| Amino Acid | Reactivity (Confirmed) | Notes |

|---|---|---|

| Lysine | High | Primary target for guanidinylation |

| Glycine | Moderate | Reacts under specific conditions |

| Methionine | Low | Minimal interaction observed |

| Serine | Moderate | Variable results depending on conditions |

| Valine | Low | Limited reactivity noted |

| Leucine | Low | Rarely reacts |

| Phenylalanine | Moderate | Interaction possible |

| Glutamic Acid | Low | Minimal reactivity |

| Alanine | Low | Rarely interacts |

Table 2: Summary of Biological Studies Involving this compound

Propriétés

IUPAC Name |

methyl carbamimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O/c1-5-2(3)4/h1H3,(H3,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAHPRNLQIRHIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24285-39-0 (sulfate), 29427-58-5 (monosulfate), 52328-05-9 (sulfate[2:1]), 5329-33-9 (hydrochloride) | |

| Record name | O-Methylisourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002440600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20903781 | |

| Record name | NoName_4528 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2440-60-0 | |

| Record name | O-Methylisourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002440600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of O-Methylisourea, and how does this interaction occur?

A1: this compound primarily targets the ε-amino group of lysine residues in proteins and peptides. [] This interaction involves a nucleophilic attack by the ε-amino group on the electrophilic carbon of this compound, leading to the formation of a guanidino group, effectively converting lysine to homoarginine. []

Q2: What are the downstream effects of lysine guanidination by this compound?

A2: Guanidination by this compound significantly impacts the properties of proteins and peptides, particularly enhancing their detectability in mass spectrometry (MS) analysis. [, ] This improved detection stems from the increased basicity of homoarginine compared to lysine, leading to more efficient ionization during MS. [, ]

Q3: Can this compound react with other amino groups besides the ε-amino group of lysine?

A3: Recent studies have shown that this compound can also react with the α-amino group of lysine, albeit at a lower efficiency. [] This finding has implications for the accuracy of reactive lysine analysis, particularly in samples with high free lysine content. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C2H6N2O. Its molecular weight is 74.08 g/mol.

Q5: What is the stability of this compound under different pH conditions?

A6: this compound exhibits varying reactivity and stability depending on the pH. Studies indicate optimal guanidination efficiency at alkaline pH (around 10.5), [, ] while acidic or strongly alkaline conditions may lead to hydrolysis or decomposition. []

Q6: How does the reaction time influence the efficiency of this compound in guanidination reactions?

A7: The duration of the reaction significantly influences the efficiency of guanidination. Research shows that longer incubation times (up to 7 days) with this compound can be necessary to maximize the conversion of lysine to homoarginine, particularly in complex matrices like food and feed samples. [, ]

Q7: What is the primary application of this compound in analytical chemistry?

A8: this compound is primarily used as a derivatizing agent for the analysis of lysine in proteins and peptides, specifically for quantifying reactive lysine. [, , , ]

Q8: What are the advantages of using this compound for lysine analysis compared to other methods?

A9: this compound offers several advantages, including its ability to specifically target lysine residues, its compatibility with various analytical techniques like mass spectrometry, and the relative simplicity of the derivatization procedure. [, ]

Q9: Can this compound be used for other applications besides lysine analysis?

A10: Yes, this compound can be utilized in the synthesis of other guanidine derivatives. [, , ] For instance, it plays a crucial role in the synthesis of agmatine sulfate, a compound with various biological activities. []

Q10: Have computational methods been used to study this compound or its reactions?

A11: While the provided research articles primarily focus on experimental aspects, one study mentions the use of QSAR (Quantitative Structure-Activity Relationship) modeling to understand the impact of structural modifications on the inhibitory activity of compounds related to this compound. [] This suggests the potential application of computational chemistry in optimizing the design and efficacy of this compound analogs.

Q11: How do structural modifications of this compound affect its reactivity or biological activity?

A12: While specific SAR studies for this compound are not detailed in the provided research, analogous compounds like S-Methylisothiourea, where oxygen is replaced by sulfur, exhibit significant differences in biological activity. [] This highlights the crucial role of heteroatom substitution in modulating the reactivity and biological profiles of this compound analogs.

Q12: What are the challenges associated with the stability and formulation of this compound?

A13: The research highlights that this compound can be susceptible to hydrolysis, particularly under acidic or alkaline conditions, potentially impacting its long-term stability. [] While specific formulation strategies are not discussed, maintaining appropriate pH and storage conditions is crucial for preserving its reactivity.

Q13: What analytical techniques are commonly employed to quantify this compound or its reaction products?

A14: The research primarily emphasizes the use of mass spectrometry (MS) for analyzing the products of this compound-mediated guanidination reactions. [, ] Specifically, MALDI-TOF MS is highlighted for its ability to detect and quantify homoarginine, the product of lysine guanidination. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.